

Application Notes: 2-Cyano-6-fluorophenylboronic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Cyano-6-fluorophenylboronic acid

Cat. No.: B151127

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Introduction

2-Cyano-6-fluorophenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its unique electronic properties, stemming from the presence of electron-withdrawing cyano and fluoro groups, influence the reactivity and stability of the boronic acid moiety. This reagent has proven instrumental in the synthesis of complex molecular architectures, particularly in the development of targeted therapies. A prime example of its application is in the synthesis of the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib, a marketed anti-cancer drug.

Key Application: Synthesis of PARP Inhibitor - Niraparib

2-Cyano-6-fluorophenylboronic acid is a crucial intermediate in the synthesis of Niraparib (MK-4827), an orally active PARP inhibitor. Niraparib is indicated for the treatment of various cancers, particularly those with mutations in the BRCA1 and BRCA2 genes. The synthesis involves a Suzuki-Miyaura coupling reaction between **2-Cyano-6-fluorophenylboronic acid** and a suitable piperidine-containing coupling partner.

Quantitative Data: Niraparib Activity

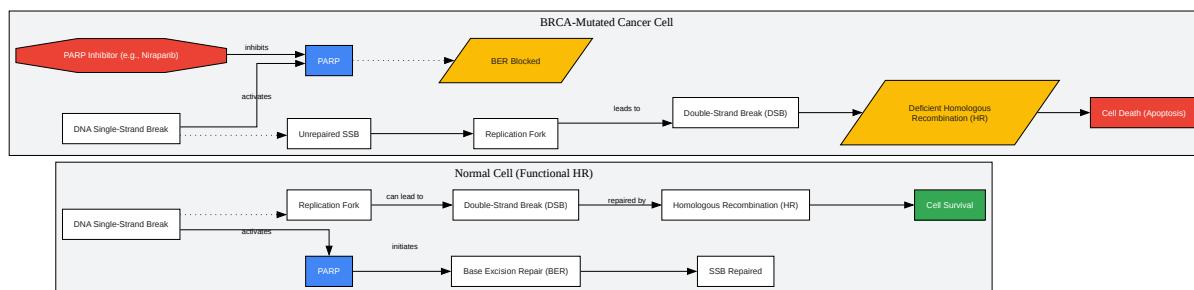
The following table summarizes the inhibitory activity and clinical efficacy of Niraparib.

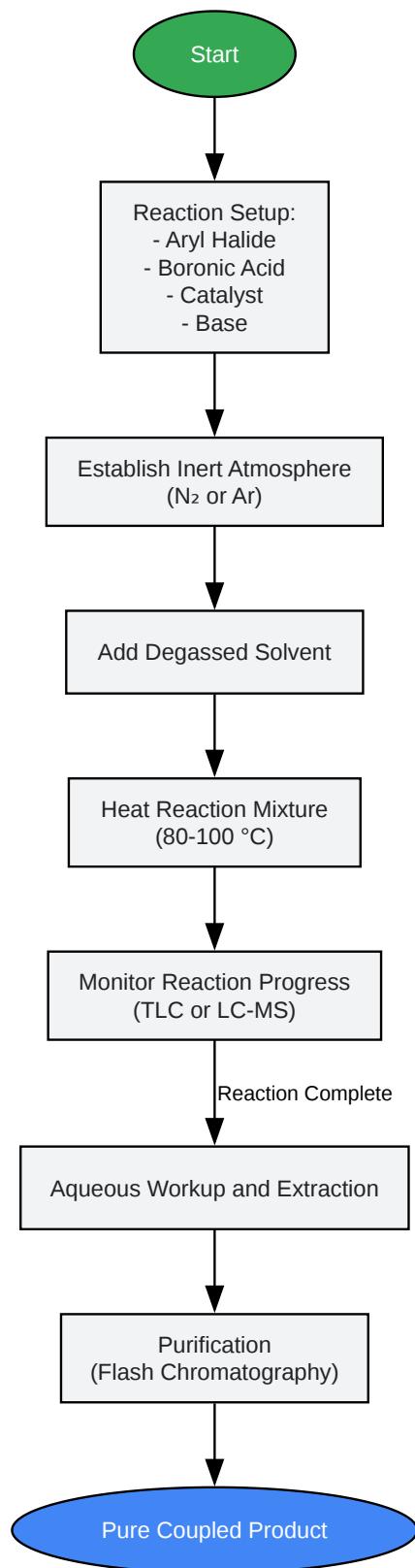
Compound	Target	IC50 (nM)	Efficacy Data	Reference
Niraparib (MK-4827)	PARP-1	3.8	In the PRIMA clinical trial for newly diagnosed advanced ovarian cancer, Niraparib showed a median progression-free survival (PFS) of 22.1 months in the HRD-positive patient population.	[1]
PARP-2		2.1	In the NOVA clinical trial for recurrent ovarian cancer, Niraparib demonstrated a median PFS of 21.0 months in patients with a germline BRCA mutation.	[1][2]

Signaling Pathway: PARP Inhibition in BRCA-Mutated Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the

base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into DSBs. The inability of BRCA-deficient cells to repair these DSBs via HR results in genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[\[3\]](#)[\[4\]](#)[\[5\]](#)





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